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Compound of Interest

Compound Name: Chloramphenicol succinate

Cat. No.: B1668702 Get Quote

Technical Support Center: Chloramphenicol
Selection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers encountering satellite colonies on chloramphenicol selection plates.

Frequently Asked Questions (FAQs)
Q1: What are satellite colonies?

A1: Satellite colonies are small, non-resistant bacterial colonies that grow in the immediate

vicinity of a larger, antibiotic-resistant colony on a selection plate.[1] These smaller colonies

have not taken up the plasmid conferring antibiotic resistance and are therefore undesirable for

downstream applications.[2] Their growth is a result of a localized reduction in the antibiotic

concentration in the agar surrounding the resistant colony.[1]

Q2: How do satellite colonies form on chloramphenicol plates?

A2: Bacteria resistant to chloramphenicol typically harbor a gene encoding the enzyme

Chloramphenicol Acetyltransferase (CAT). This enzyme is located in the cytoplasm and

inactivates chloramphenicol by covalently attaching an acetyl group from acetyl-CoA to the

antibiotic molecule.[3] This modification prevents chloramphenicol from binding to bacterial

ribosomes, thus rendering it ineffective.
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While CAT is a cytoplasmic enzyme, the breakdown of chloramphenicol within the resistant

cells and their subsequent lysis can lead to a localized decrease in the effective antibiotic

concentration in the surrounding agar. This creates a "zone of protection" where non-resistant

bacteria can begin to grow, forming satellite colonies.[3]

Q3: Are satellite colonies a problem if I only pick the large, primary colony?

A3: While it is standard practice to pick the central, resistant colony, the presence of numerous

satellite colonies can complicate this process and indicate suboptimal selection conditions.[2] It

can sometimes be difficult to distinguish the primary colony from larger satellite colonies,

leading to the selection of a non-resistant clone.[2] Furthermore, the conditions that lead to

satellite colonies, such as prolonged incubation, can also lead to the accumulation of mutations

in your plasmid of interest.

Q4: How can I confirm that the small colonies are indeed satellite colonies?

A4: To confirm that the smaller colonies are non-resistant satellites, you can re-streak them

onto a fresh plate containing the same concentration of chloramphenicol. True satellite colonies

will not grow on the new plate, while resistant colonies will.

Troubleshooting Guide
Issue: Appearance of Satellite Colonies on
Chloramphenicol Plates
This section provides potential causes and solutions to mitigate the formation of satellite

colonies during bacterial selection with chloramphenicol.
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Potential Cause Explanation Recommended Solution(s)

Prolonged Incubation Time

The longer the plates are

incubated, the more time the

resistant colonies have to

inactivate the surrounding

chloramphenicol, allowing for

the growth of non-resistant

cells.[4]

Incubate plates for the

minimum time required for the

desired colonies to appear,

typically 16-18 hours. Avoid

leaving plates at 37°C for

extended periods.

Low Chloramphenicol

Concentration

An insufficient concentration of

chloramphenicol may not

effectively inhibit the growth of

non-transformed cells,

especially as the antibiotic is

slowly degraded.

Ensure you are using the

recommended concentration of

chloramphenicol for your

plasmid and bacterial strain. If

satellite colonies persist,

consider slightly increasing the

concentration.

High Density of Plated Cells

Plating too many cells can lead

to a higher number of resistant

colonies in close proximity,

accelerating the degradation of

the antibiotic in the agar and

promoting the growth of

satellite colonies.[4]

Optimize the volume of the

transformation culture plated. If

you have a high transformation

efficiency, consider plating

serial dilutions of your cells.

Degraded Chloramphenicol

Stock or Plates

Chloramphenicol in stock

solutions and on agar plates

can degrade over time,

reducing its effective

concentration.

Use freshly prepared

chloramphenicol stock

solutions and agar plates.

Store stock solutions at -20°C

and plates at 4°C, protected

from light.[5]

Quantitative Data Summary
The following table provides recommended working concentrations for chloramphenicol in

various applications.
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Application

Recommended

Chloramphenicol

Concentration (µg/mL)

Notes

Standard Bacterial Selection 10-20
Effective for most E. coli

strains and plasmids.[5]

Stringent Selection /

Preventing Satellite Colonies
25-34

A slightly higher concentration

can help to overcome local

degradation of the antibiotic.[6]

Plasmid Amplification in Low-

Copy Plasmids
170

Used to inhibit protein

synthesis while allowing for

plasmid replication.[6]

Experimental Protocols
Protocol 1: Preparation of LB Agar Plates with
Chloramphenicol
Materials:

LB broth powder

Bacteriological agar

Chloramphenicol stock solution (e.g., 25 mg/mL in ethanol)[7]

Sterile petri dishes

Autoclave

Water bath set to 55-60°C

Procedure:

For 500 mL of LB agar, add 12.5 g of LB broth powder and 7.5 g of agar to 500 mL of

deionized water in a sterile flask or bottle.
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Swirl to mix and cap the container loosely.

Autoclave the mixture to sterilize it.

After autoclaving, allow the molten agar to cool in a 55-60°C water bath. This is crucial to

prevent the heat-labile chloramphenicol from degrading.

Once the agar has cooled, add the appropriate volume of your chloramphenicol stock

solution to achieve the desired final concentration. For example, for a final concentration of

25 µg/mL in 500 mL of media, add 500 µL of a 25 mg/mL stock solution.

Gently swirl the flask to ensure the chloramphenicol is evenly distributed throughout the

agar.

Pour approximately 20-25 mL of the molten agar into each sterile petri dish.

Allow the plates to solidify at room temperature.

Store the plates in a sealed bag at 4°C, protected from light.

Protocol 2: Bacterial Transformation and Selection
Materials:

Chemically competent E. coli cells

Plasmid DNA (1-5 µL, typically 10 pg - 100 ng)

LB or SOC recovery medium (without antibiotic)

LB agar plates with chloramphenicol

Ice

Water bath at 42°C

Incubator at 37°C

Procedure:
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Thaw a tube of competent cells on ice.

Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube.

Incubate the cell/DNA mixture on ice for 30 minutes.

Heat shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.

Immediately transfer the tube back to ice for 2 minutes.

Add 250-1000 µL of room temperature LB or SOC medium to the tube.

Incubate the tube at 37°C for 1 hour with shaking. This allows the bacteria to express the

chloramphenicol resistance gene.

Plate 50-100 µL of the cell suspension onto a pre-warmed LB agar plate containing

chloramphenicol.[5]

Incubate the plate at 37°C for 16-18 hours, or until colonies are visible.[5]

Protocol 3: Spectrophotometric Assay for
Chloramphenicol Acetyltransferase (CAT) Activity
This assay can be used to confirm the presence of active CAT enzyme in your resistant

bacterial colonies. The principle is that the reaction of coenzyme A (a product of the CAT-

mediated reaction) with 5,5'-Dithio-bis(2-Nitrobenzoic Acid) (DTNB) produces a colored

compound that can be measured at 412 nm.

Materials:

Bacterial cell lysate from a resistant colony

Tris buffer (100 mM, pH 7.8)

DTNB solution (2.5 mM)

Acetyl Coenzyme A solution (5.0 mM)
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Chloramphenicol solution (0.3% w/v)

Spectrophotometer capable of reading at 412 nm

Procedure:

Prepare a reaction mixture containing Tris buffer, DTNB solution, Acetyl CoA solution, and

chloramphenicol solution.

Initiate the reaction by adding the bacterial cell lysate.

Immediately mix and measure the increase in absorbance at 412 nm over time (e.g., for 5

minutes).

The rate of change in absorbance is proportional to the CAT activity in your sample.
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Caption: Mechanism of satellite colony formation on chloramphenicol plates.
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Caption: Troubleshooting workflow for satellite colonies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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